Methyl 2-methoxy-6-[(1E,3E)-4-phenylbuta-1,3-dien-1-YL]benzoate
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Overview
Description
Methyl 2-methoxy-6-[(1E,3E)-4-phenylbuta-1,3-dien-1-YL]benzoate is an organic compound with the molecular formula C19H18O3. It is a derivative of benzoate, characterized by the presence of a methoxy group and a phenylbuta-dienyl substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-6-[(1E,3E)-4-phenylbuta-1,3-dien-1-YL]benzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester. The phenylbuta-dienyl group can be introduced via a cross-coupling reaction, such as the Heck reaction, using appropriate palladium catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-6-[(1E,3E)-4-phenylbuta-1,3-dien-1-YL]benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The phenylbuta-dienyl group can be reduced to form a saturated alkyl chain.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.
Reduction: Formation of 2-methoxy-6-[(1E,3E)-4-phenylbutyl]benzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methoxy-6-[(1E,3E)-4-phenylbuta-1,3-dien-1-YL]benzoate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of fragrances and flavors.
Mechanism of Action
The mechanism of action of Methyl 2-methoxy-6-[(1E,3E)-4-phenylbuta-1,3-dien-1-YL]benzoate involves its interaction with specific molecular targets and pathways. The methoxy group and phenylbuta-dienyl substituent play crucial roles in its binding affinity and activity. The compound may act by inhibiting enzymes or receptors involved in key biological processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxybenzoate: A simpler analog with only a methoxy group and no phenylbuta-dienyl substituent.
Methyl 3,5-dimethoxybenzoate: Contains two methoxy groups and is used in similar applications.
Methyl 4-nitrobenzoate: Contains a nitro group instead of a methoxy group, leading to different chemical properties and reactivity.
Uniqueness
Methyl 2-methoxy-6-[(1E,3E)-4-phenylbuta-1,3-dien-1-YL]benzoate is unique due to the presence of both a methoxy group and a phenylbuta-dienyl substituent. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C19H18O3 |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
methyl 2-methoxy-6-(4-phenylbuta-1,3-dienyl)benzoate |
InChI |
InChI=1S/C19H18O3/c1-21-17-14-8-13-16(18(17)19(20)22-2)12-7-6-11-15-9-4-3-5-10-15/h3-14H,1-2H3 |
InChI Key |
DLIZJZCVTCSMNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)C=CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
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